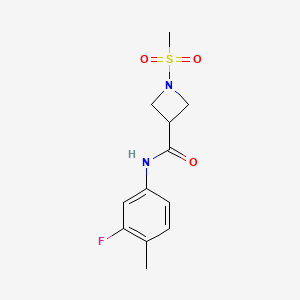

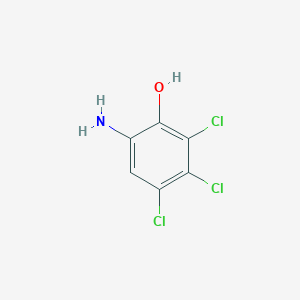

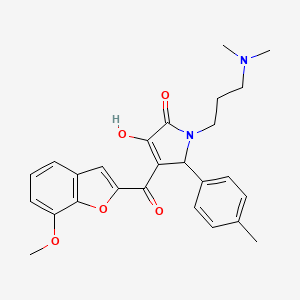

![molecular formula C16H13NO2 B2889428 1-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone CAS No. 439094-63-0](/img/structure/B2889428.png)

1-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone

Übersicht

Beschreibung

1-(3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone, also known as MBB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in a variety of scientific research fields. This compound is a member of the benzisoxazoles family, and it has been used in a variety of laboratory experiments to study its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

Novel Synthesis Approaches : A study describes a convenient strategy for synthesizing 4,5-bis(o-haloaryl)isoxazoles, showcasing the efficiency of preparing new 1,2-bis(o-haloaryl)ethanones and their application in generating isoxazoles. This research underscores the versatility of ethanone derivatives in constructing heterocyclic compounds, which are pivotal in pharmaceutical chemistry and material science (Olivera et al., 2000).

Photolytic Reactions : Another study explores the photolysis of 3-Methyl-2, 1-benzisoxazole and 2-Azido-acetophenone, revealing intricate reaction pathways that yield various significant derivatives. This work provides valuable insights into the reactivity and potential applications of benzisoxazoles and acetophenones in synthesizing complex molecules (Doppler et al., 1979).

Biological Evaluation and Therapeutic Potential

Anticancer Activity : A publication reports the synthesis of thiazolyl(hydrazonoethyl)thiazoles, starting with 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone, showing promising antitumor activities against MCF-7 tumor cells. This indicates the potential of 1-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone derivatives as anti-breast cancer agents, highlighting the importance of structural modifications for enhanced biological activities (Mahmoud et al., 2021).

Antibacterial and Antifungal Agents : Research focusing on 1-Naphthyl and 4-Biphenyl derivatives of 2, 4, 5-Trisubstituted-1H-Imidazoles as antibacterial and antifungal agents emphasizes the potential of ethanone-based compounds in developing new treatments against microbial infections. The study elaborates on the synthetic route and biological screening, showcasing the antimicrobial efficacy of these derivatives (Sawant et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . These compounds are evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

Related compounds, such as benzylic halides, typically react via an sn2 pathway . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes at the molecular level.

Biochemical Pathways

Related compounds, such as mephedrone, are known to function as norepinephrine-dopamine reuptake inhibitors . This suggests that the compound might affect similar biochemical pathways, leading to downstream effects such as stimulation of the central nervous system.

Pharmacokinetics

Related compounds, such as mephedrone, are known to be metabolized into active metabolites . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive derivatives . This suggests that the compound might have similar pharmacokinetic properties, impacting its bioavailability.

Result of Action

Related compounds, such as pyrazole derivatives, have been shown to display superior antipromastigote activity . This suggests that the compound might have similar effects, leading to significant changes at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

1-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-3-5-12(6-4-10)16-14-9-13(11(2)18)7-8-15(14)17-19-16/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDRTFJBJCJMOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320600 | |

| Record name | 1-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820535 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

439094-63-0 | |

| Record name | 1-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

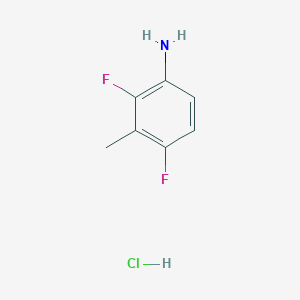

![3-((4-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2889346.png)

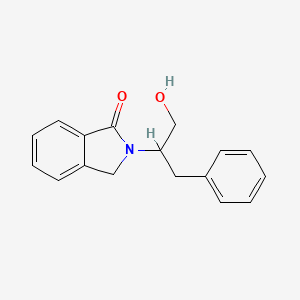

![2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide](/img/structure/B2889350.png)

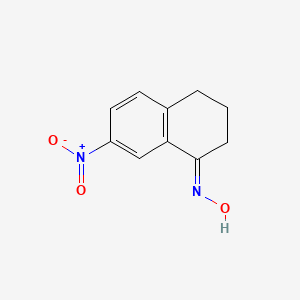

![benzo[d]thiazol-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2889355.png)

![2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2889364.png)